

Confirming the Structure of Amino-PEG24-Boc: A Comparative Guide to NMR Spectroscopy

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Compound of Interest

Compound Name: Amino-PEG24-Boc

Cat. No.: B1192116

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For researchers, scientists, and drug development professionals, the precise structural confirmation of functionalized polyethylene glycol (PEG) linkers like **Amino-PEG24-Boc** is a critical step in ensuring the integrity and efficacy of bioconjugates, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs). Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous elucidation of the molecular structure of such compounds. This guide provides a comparative analysis of the expected NMR data for **Amino-PEG24-Boc** and outlines a detailed protocol for its structural verification.

Performance Comparison: NMR Spectroscopy vs. Other Techniques

While NMR spectroscopy offers unparalleled detail for structural confirmation, other analytical methods provide complementary information. A comparative overview is presented below.

Analytical Method	Principle	Advantages	Disadvantages
^1H and ^{13}C NMR Spectroscopy	Measures the magnetic environment of atomic nuclei.	Provides unambiguous structural confirmation, allows for purity determination, and is non-destructive.[1][2]	Requires a relatively pure sample and may have lower sensitivity for very high molecular weight polymers.
Mass Spectrometry (ESI-MS, MALDI-TOF)	Measures the mass-to-charge ratio of ionized molecules.	Offers high sensitivity for molecular weight determination and impurity profiling.	May not provide detailed structural information on its own and can be challenging for polydisperse samples.
High-Performance Liquid Chromatography (HPLC)	Separates components of a mixture based on their affinity for a stationary phase.	Excellent for purity assessment and quantification of components.	Does not provide direct structural information.

Quantitative NMR Data for Amino-PEG24-Boc

The following tables summarize the expected quantitative ^1H and ^{13}C NMR data for **Amino-PEG24-Boc**. The chemical shifts (δ) are reported in parts per million (ppm) and are based on data for analogous Boc-protected amino-PEG compounds.

Table 1: Expected ^1H NMR Data (400 MHz, CDCl_3)

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
-C(CH ₃) ₃ (Boc)	~ 1.44	Singlet	9H
-CH ₂ -NH-Boc	~ 3.25 - 3.35	Multiplet	2H
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~ 3.64	Singlet (broad)	~ 92H
-NH- (Carbamate)	~ 5.0	Broad Singlet	1H
Terminal -CH ₂ -O-	~ 3.75	Triplet	2H

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Assignment	Chemical Shift (δ , ppm)
-C(CH ₃) ₃ (Boc)	~ 28.5
-CH ₂ -NH-Boc	~ 40.5
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~ 70.6
-C(CH ₃) ₃ (Boc quaternary)	~ 79.2
C=O (Carbamate)	~ 156.1

Experimental Protocol for NMR Analysis

A detailed methodology for acquiring high-quality NMR spectra of **Amino-PEG24-Boc** is provided below.

I. Sample Preparation

- Materials:
 - Amino-PEG24-Boc** (5-10 mg for ¹H, 20-30 mg for ¹³C)
 - Deuterated solvent (e.g., Chloroform-d, CDCl₃), dried

- 5 mm NMR tube
- Vial and Pasteur pipette
- Procedure:
 - Accurately weigh the **Amino-PEG24-Boc** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the deuterated solvent.
 - Gently vortex or swirl the vial to ensure complete dissolution.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.

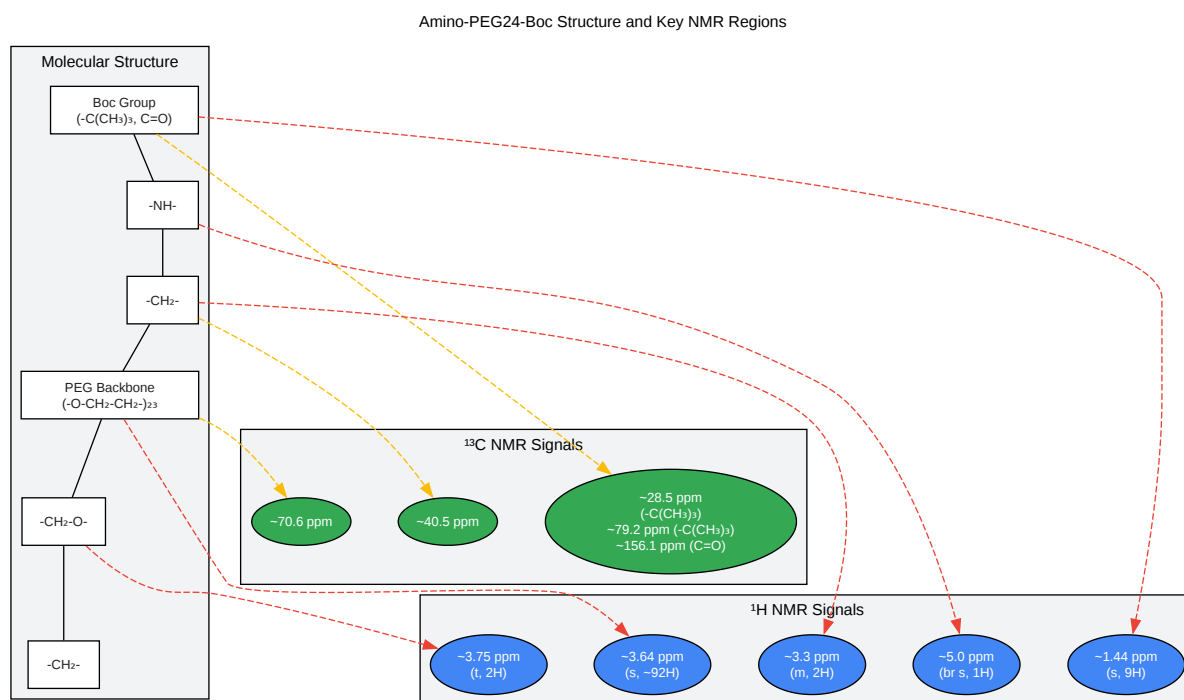
II. NMR Data Acquisition

- Spectrometer Setup:
 - Instrument: 400 MHz or higher NMR spectrometer
 - Probe: 5 mm broadband probe
 - Temperature: 298 K (25 °C)
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence
 - Spectral Width: 0-12 ppm
 - Relaxation Delay: 5 seconds
 - Number of Scans: 16-64
 - Referencing: Tetramethylsilane (TMS) at 0.00 ppm

- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence
 - Spectral Width: 0-220 ppm
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)[3]
 - Referencing: CDCl_3 at 77.16 ppm

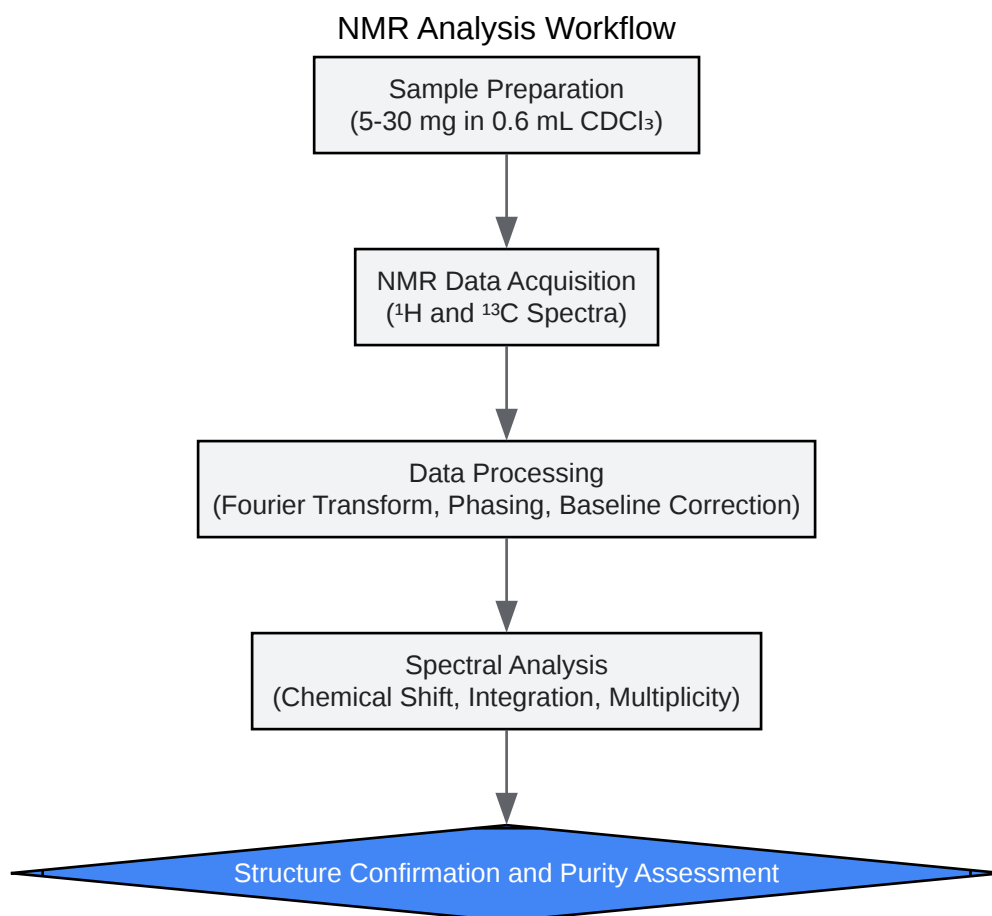
Visualizing Structure-Spectra Correlations

The following diagrams illustrate the key structural features of **Amino-PEG24-Boc** and the workflow for its NMR-based structural confirmation.



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Caption: Correlation of **Amino-PEG24-Boc** structure with expected NMR signals.



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Caption: Standard workflow for NMR-based structural analysis.

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